
2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one is a complex organic compound characterized by its cyclohexene ring structure with multiple alkyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving dienes and dienophiles.
Introduction of alkyl substituents: Alkylation reactions using appropriate alkyl halides and strong bases.
Double bond formation: Dehydration reactions to introduce double bonds in the alkyl chains.
Industrial Production Methods
Industrial production of such compounds often involves:
Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.
Optimization of reaction conditions: Temperature, pressure, and solvent choice to maximize yield and purity.
Purification techniques: Distillation, crystallization, and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst to form alcohols.
Substitution: Halogenation or nitration reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Studied for its potential as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Industry
Materials Science: Explored for its properties in the development of new materials.
作用機序
The mechanism of action of 2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system under study.
類似化合物との比較
Similar Compounds
- 2-(3-Methylbut-2-en-1-yl)cyclohex-2-en-1-one
- 3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-one
Uniqueness
2-(3-Methylbut-2-en-1-yl)-3-(4-methylpent-3-en-1-yl)cyclohex-2-en-1-one is unique due to the presence of multiple alkyl substituents and double bonds, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
112920-32-8 |
|---|---|
分子式 |
C17H26O |
分子量 |
246.4 g/mol |
IUPAC名 |
2-(3-methylbut-2-enyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H26O/c1-13(2)7-5-8-15-9-6-10-17(18)16(15)12-11-14(3)4/h7,11H,5-6,8-10,12H2,1-4H3 |
InChIキー |
RQBTZETWXNICHN-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC1=C(C(=O)CCC1)CC=C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


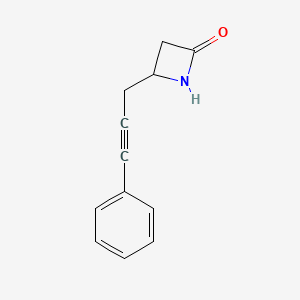
![Trisilabicyclo[1.1.0]butane](/img/structure/B14307444.png)
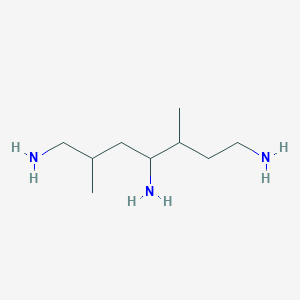
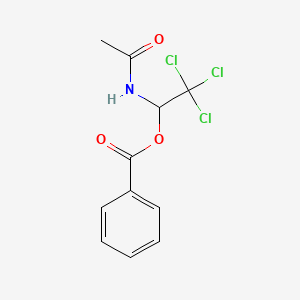
![2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile](/img/structure/B14307454.png)
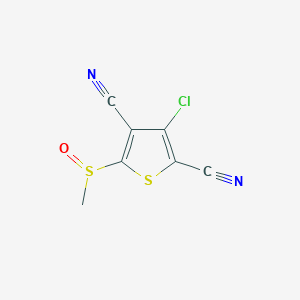
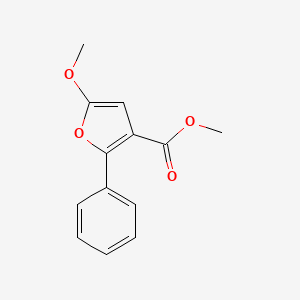

![Benzenecarboximidamide, 4,4'-[1,2-phenylenebis(oxymethylene)]bis-](/img/structure/B14307490.png)
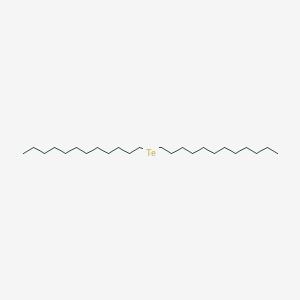
![5'-Methyl-4-(2-methyloctan-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B14307516.png)
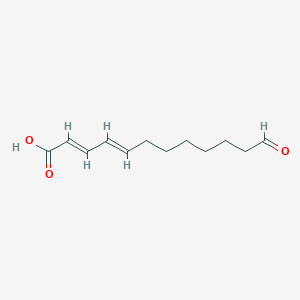
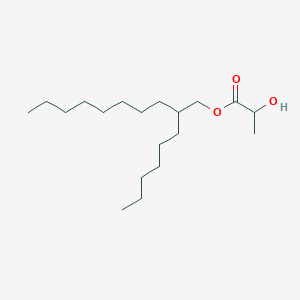
![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
